Malotilate

Descripción

structure in first source

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

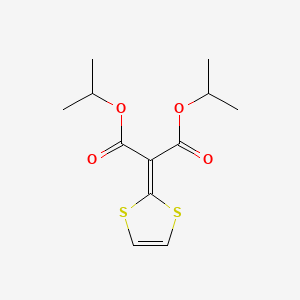

dipropan-2-yl 2-(1,3-dithiol-2-ylidene)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIQVCUJEKAZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=C1SC=CS1)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046463 | |

| Record name | Malotilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59937-28-9 | |

| Record name | Malotilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59937-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malotilate [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059937289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malotilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malotilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALOTILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV59PND975 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Malotilate's Mechanism of Action in Liver Fibrosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malotilate (diisopropyl 1,3-dithiol-2-ylidenemalonate) has demonstrated significant promise as an anti-fibrotic agent in preclinical models of liver fibrosis. Its mechanism of action is multifactorial, primarily centered on the inhibition of inflammatory processes, reduction of extracellular matrix (ECM) deposition, and modulation of key enzymatic activities involved in collagen synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's therapeutic effects, detailed experimental protocols from key studies, and a quantitative summary of its efficacy.

Core Anti-Fibrotic Mechanisms

This compound exerts its hepatoprotective effects through a combination of direct and indirect actions on the key cellular and molecular drivers of liver fibrosis. The primary mechanism appears to be the interruption of the inflammatory cascade that precedes and drives fibrogenesis.

Inhibition of Inflammation

A recurring theme in the literature is the potent anti-inflammatory effect of this compound. In models of liver injury induced by agents such as carbon tetrachloride (CCl4) and dimethylnitrosamine, this compound administration is associated with a significant reduction in inflammatory cell infiltration.[1][2] This anti-inflammatory action is thought to be a critical upstream event that prevents the subsequent activation of hepatic stellate cells (HSCs), the primary producers of ECM proteins in the liver.[1][2] One of the proposed molecular mechanisms for its anti-inflammatory and hepatoprotective effects is the selective inhibition of 5-lipoxygenase.[3]

Reduction of Extracellular Matrix Deposition

This compound has been shown to effectively prevent the excessive accumulation of key ECM components that characterize liver fibrosis.

-

Collagen Synthesis: Studies have consistently demonstrated that this compound treatment leads to a significant decrease in the deposition of collagen types I, III, and IV in the liver.[1][4] This is corroborated by reductions in hepatic hydroxyproline content, a key amino acid in collagen.[1][5]

-

Other ECM Proteins: Beyond collagen, this compound also inhibits the accumulation of other critical ECM proteins, including laminin and fibronectin.[4]

Modulation of Key Enzymes and Gene Expression

The drug directly influences the machinery of collagen production:

-

Enzyme Inhibition: this compound significantly decreases the activity of prolyl 4-hydroxylase and galactosylhydroxylysyl glucosyltransferase, two enzymes crucial for the post-translational modification and synthesis of collagen.[1][2]

-

Gene Expression: At the transcriptional level, this compound has been observed to drastically reduce the increased levels of type I procollagen alpha 2-chain mRNA, indicating an effect on the very blueprint for collagen production.[2]

-

Increased Collagenase Activity: There is also evidence to suggest that this compound may enhance the degradation of ECM by increasing collagenase activity, although this mechanism is less extensively documented.[3]

Signaling Pathways

While the precise signaling cascades modulated by this compound are still under investigation, its known effects on inflammation and HSC activation suggest an interplay with central fibrotic pathways. The transforming growth factor-beta (TGF-β)/Smad pathway is a master regulator of fibrosis, and while direct modulation by this compound is not explicitly detailed in the provided search results, its downstream effects on collagen synthesis strongly imply an interference with this pathway.

Diagram: Proposed Mechanism of Action of this compound in Liver Fibrosis

Caption: A diagram illustrating the multifaceted mechanism of this compound in mitigating liver fibrosis.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies on this compound.

Table 1: Effect of this compound on Biochemical Markers of Liver Fibrosis

| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change | Reference |

| Hepatic Hydroxyproline Content | CCl4 + Alcohol-induced cirrhosis (Rat) | This compound (100 mg/kg/day, p.o.) | CCl4 + Alcohol | Prevention of increase | [5] |

| Serum Markers of Type III & IV Collagen Synthesis | Dimethylnitrosamine-induced fibrosis (Rat) | This compound-treated | Untreated | Prevention of increase | [4] |

| Liver Prolyl 4-hydroxylase Activity | CCl4-induced liver damage (Rat) | This compound + CCl4 | CCl4 | Significantly decreased | [1] |

| Liver Galactosylhydroxylysyl Glucosyltransferase Activity | CCl4-induced liver damage (Rat) | This compound + CCl4 | CCl4 | Significantly decreased | [1] |

| Serum Galactosylhydroxylysyl Glucosyltransferase Activity | CCl4-induced liver damage (Rat) | This compound + CCl4 | CCl4 | Significantly decreased | [1] |

Table 2: Effect of this compound on Liver Function Tests

| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |

| Serum Enzyme Activities (GPT, SDH) | CCl4 + Alcohol-induced cirrhosis (Rat) | This compound (100 mg/kg/day, p.o.) | CCl4 + Alcohol | Prevention of increase | [5] |

| Standard Liver-Function Tests | CCl4-induced liver damage (Rat) | This compound + CCl4 | CCl4 | Almost complete normalization | [1] |

| Serum Albumin Levels | Alcoholic Liver Disease (Human) | This compound group | Control group | Significantly increased | [6] |

| Choline Esterase Activity | Alcoholic Liver Disease (Human) | This compound group | Control group | Significantly greater improvement | [6] |

Experimental Protocols

This section details the methodologies employed in seminal studies investigating the effects of this compound on liver fibrosis.

Dimethylnitrosamine-Induced Liver Fibrosis Model in Rats

-

Objective: To study the effect of this compound on the metabolism of type III and IV collagen, laminin, and fibronectin in an experimental model of liver fibrosis.

-

Animal Model: Female Sprague-Dawley rats.

-

Induction of Fibrosis: Intraperitoneal injection of dimethylnitrosamine (10 mg/kg body weight) for three consecutive days each week for four weeks.

-

This compound Treatment: A group of animals received this compound orally at a daily dose of 200 mg/kg body weight, starting from the first day of dimethylnitrosamine treatment.

-

Sample Collection: Blood and liver tissue samples were collected at weekly intervals.

-

Analysis:

-

Immunohistochemistry: Liver sections were stained with specific antibodies against type III and IV collagens, laminin, and fibronectin to study their deposition.

-

Radioimmunoassays: Serum concentrations of the aminoterminal propeptide of type III procollagen, and the aminoterminal and carboxyterminal domains of type IV collagen were determined.

-

-

Reference: [4]

Diagram: Experimental Workflow for Dimethylnitrosamine-Induced Fibrosis Study

References

- 1. Preventive effect of this compound on carbon tetrachloride-induced liver damage and collagen accumulation in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preventive effect of this compound on dimethylnitrosamine-induced liver fibrosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. The effect of this compound on type III and type IV collagen, laminin and fibronectin metabolism in dimethylnitrosamine-induced liver fibrosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Effects of this compound treatment on alcoholic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Diisopropyl 1,3-dithiol-2-ylidenemalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of diisopropyl 1,3-dithiol-2-ylidenemalonate, a compound with applications in the pharmaceutical and agricultural sectors. This document details established synthetic methodologies, presents key quantitative data in a structured format, and outlines experimental protocols. Visual diagrams of the synthetic pathways are included to facilitate a deeper understanding of the chemical processes involved. While comprehensive synthetic details are provided, a notable gap exists in the publicly available spectroscopic characterization data for this compound.

Introduction

Diisopropyl 1,3-dithiol-2-ylidenemalonate is a molecule of significant interest due to its reported therapeutic effects for hepatic diseases and its use as an agricultural fungicide.[1] The unique structural features of the 1,3-dithiol-2-ylidene moiety combined with the malonate ester group contribute to its biological activity. This guide aims to consolidate the available scientific information on its synthesis and physical properties to support further research and development efforts.

Synthesis of Diisopropyl 1,3-dithiol-2-ylidenemalonate

The primary synthetic routes to diisopropyl 1,3-dithiol-2-ylidenemalonate involve the reaction of diisopropyl malonate with carbon disulfide in the presence of a base to form a key intermediate, a diisopropoxycarbonylketene dimercaptide salt. This intermediate is then reacted with a suitable C2 electrophile, such as a trihaloethane or dihaloethane, to form the 1,3-dithiolane ring and, after an elimination step, the desired product.

General Reaction Scheme

The overall synthetic strategy can be visualized as a two-step process. The first step involves the formation of the dithiolate intermediate, and the second is the cyclization and elimination to yield the final product.

Caption: General two-step synthesis pathway for diisopropyl 1,3-dithiol-2-ylidenemalonate.

Experimental Protocols

Several variations of the synthetic protocol have been reported, primarily in patent literature. Below are detailed experimental procedures based on these sources.

Protocol 1: Synthesis via Reaction with Trihaloethane [1]

This method involves the in-situ formation of the dipotassium mercaptide salt followed by reaction with a trihaloethane.

Experimental Workflow:

Caption: Workflow for the synthesis of diisopropyl 1,3-dithiol-2-ylidenemalonate using a trihaloethane.

Detailed Procedure:

-

Diisopropyl malonate (18.8 g, 0.1 mol) and carbon disulfide (7.6 g, 0.1 mol) are dissolved in 200 ml of dimethylsulfoxide (DMSO).

-

A 48.5% aqueous solution of potassium hydroxide (24.3 g, 0.21 mol KOH) is added dropwise to the solution at approximately 20 °C, resulting in the formation of a yellowish-red suspension of diisopropoxycarbonylketene dipotassium mercaptide.

-

A trihaloethane is added, and the solution is heated to and maintained at 70 °C for 15 minutes to complete the reaction.

-

The reaction mixture is cooled to room temperature and filtered to remove the formed crystalline solid.

-

The filtrate is then extracted with 1,1,1-trichloroethane.

-

The organic layer is washed with water, and the solvent is removed by distillation to yield the final product.

Protocol 2: Alternative Synthesis and Workup [1]

This protocol provides an alternative workup procedure using a different extraction solvent and includes a recrystallization step.

Experimental Workflow:

Caption: Alternative workflow with a different workup and recrystallization step.

Detailed Procedure:

-

The initial reaction is carried out similarly to Protocol 1.

-

The reaction mixture is heated at 75 °C for 20 minutes.

-

After cooling and filtering, the filtrate is mixed with 600 ml of water.

-

The aqueous mixture is extracted with cyclohexane.

-

The cyclohexane layer is washed with water, and the solvent is removed by distillation.

-

The crude product is recrystallized from n-hexane to give faintly yellow crystals.

Summary of Quantitative Data for Synthesis

| Parameter | Protocol 1 | Protocol 2 |

| Reagents | ||

| Diisopropyl Malonate | 18.8 g (0.1 mol) | 18.8 g (0.1 mol) |

| Carbon Disulfide | 7.6 g (0.1 mol) | 7.6 g (0.1 mol) |

| Potassium Hydroxide (48.5% aq.) | 24.3 g (0.21 mol) | Not specified, but implied |

| Solvent | Dimethylsulfoxide (200 ml) | Dimethylsulfoxide (200 ml) |

| Reaction Conditions | ||

| Temperature | 70 °C | 75 °C |

| Time | 15 minutes | 20 minutes |

| Workup | ||

| Extraction Solvent | 1,1,1-Trichloroethane | Cyclohexane |

| Purification | Distillation | Distillation & Recrystallization (n-hexane) |

| Yield and Product | ||

| Yield | 84.3% | 70-82.2%[1] |

| Product Appearance | Not specified | Faintly yellow crystals[1] |

| Melting Point | 60.5 °C[1] | 60.5 °C[1] |

Characterization of Diisopropyl 1,3-dithiol-2-ylidenemalonate

Physical Properties

The primary physical property reported for diisopropyl 1,3-dithiol-2-ylidenemalonate is its melting point.

| Property | Value | Reference |

| Melting Point | 60.5 °C | [1] |

| Appearance | Faintly yellow crystals | [1] |

Spectroscopic Data

As of the latest review of publicly accessible scientific literature and databases, detailed spectroscopic data such as ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for diisopropyl 1,3-dithiol-2-ylidenemalonate are not available. Researchers are advised to perform these characterizations upon synthesis to confirm the structure and purity of the compound.

Conclusion

This technical guide has outlined the established synthetic methodologies for diisopropyl 1,3-dithiol-2-ylidenemalonate, providing detailed experimental protocols and summarizing key quantitative data. The synthesis is robust, with high reported yields. However, there is a significant lack of publicly available spectroscopic data for this compound, which is crucial for unequivocal structure confirmation and quality control. It is recommended that future work on this molecule includes a comprehensive spectroscopic characterization to be published in the scientific literature, thereby filling this knowledge gap and aiding future research and development in the pharmaceutical and agricultural fields.

References

Malotilate: A Selective 5-Lipoxygenase Inhibitor for Therapeutic Innovation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Malotilate, a compound initially investigated for its hepatoprotective properties, has emerged as a potent and selective inhibitor of 5-lipoxygenase (5-LOX). This enzyme plays a pivotal role in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators implicated in a range of inflammatory diseases. This technical guide provides a comprehensive overview of this compound's mechanism of action as a 5-LOX inhibitor, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this compound in various disease contexts.

Introduction

The 5-lipoxygenase (5-LOX) pathway is a critical branch of the arachidonic acid cascade, leading to the production of leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1] These lipid mediators are potent signaling molecules that contribute to the pathophysiology of numerous inflammatory conditions such as asthma, allergic rhinitis, and inflammatory bowel disease.[2] Consequently, the development of selective 5-LOX inhibitors represents a promising therapeutic strategy.

This compound (diisopropyl 1,3-dithiol-2-ylidenemalonate) has been identified as a selective inhibitor of 5-LOX.[3][4] Unlike other lipoxygenase inhibitors, this compound demonstrates a unique profile by selectively targeting 5-LOX while having minimal effect on other lipoxygenase isoforms, such as 12-LOX and 15-LOX.[2][5] This selectivity profile suggests a potential for a more targeted therapeutic effect with a reduced risk of off-target side effects. This guide delves into the specifics of this compound's interaction with the 5-LOX pathway, presenting the available quantitative data and methodologies for its investigation.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the direct inhibition of the 5-lipoxygenase enzyme. This inhibition disrupts the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in leukotriene biosynthesis.[1]

The 5-Lipoxygenase Pathway

The 5-LOX pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. 5-LOX, in conjunction with its activating protein (FLAP), then catalyzes the insertion of molecular oxygen into arachidonic acid to form 5-HPETE. This intermediate is subsequently converted to the unstable epoxide leukotriene A4 (LTA4), which serves as a precursor for the synthesis of LTB4 and the cysteinyl leukotrienes.[1]

Downstream Signaling Consequences

By inhibiting 5-LOX, this compound effectively reduces the cellular levels of LTB4.[2] LTB4 is a potent chemoattractant for neutrophils and is known to activate catabolic signaling pathways, such as those involving NF-κB and Forkhead box O (FoxO) transcription factors.[2] Furthermore, studies have shown that this compound treatment can lead to an upregulation of anti-atrophy factors like Insulin-like Growth Factor-1 (IGF-1) and subsequent activation of the Akt signaling pathway.[2][6] The precise mechanisms linking reduced LTB4 levels to increased IGF-1 expression are still under investigation but represent a key area for future research.

There is also evidence to suggest an indirect link between the 5-LOX pathway and the expression of the proto-oncogenes c-fos and c-jun. Lipoxygenase metabolites, such as 5-HPETE and LTB4, have been shown to induce the expression of c-fos mRNA.[7][8] Therefore, by inhibiting the production of these metabolites, this compound may modulate the expression of these important transcription factors, which are involved in cell proliferation, differentiation, and apoptosis.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of this compound.

Table 1: In Vitro Inhibition of 5-Lipoxygenase by this compound

| Parameter | Cell Type/System | This compound Concentration | Observed Effect | Reference |

| IC50 | Not Specified | 4.7 µM | 50% inhibition of 5-LOX activity. | [9] |

| 5-HETE Production | Stimulated Human Peritoneal Macrophages | Concentration-dependent | Decreased endogenous and exogenous formation. | [2] |

| LTB4 Production | Stimulated Human Peritoneal Macrophages | Concentration-dependent | Decreased endogenous and exogenous formation. | [2] |

Table 2: Differential Effects of this compound on Lipoxygenase Isoforms

| Lipoxygenase Isoform | Cell Type | Effect of this compound | Reference |

| 5-Lipoxygenase | Human Ascites Cells (Macrophages) | Inhibition | [5] |

| 12-Lipoxygenase | Human Ascites Cells (Macrophages) | Stimulation | [5] |

| 15-Lipoxygenase | Human Ascites Cells (Macrophages) | Stimulation | [5] |

| 12-HETE Production | Stimulated Human Peritoneal Macrophages | No significant decrease. | [2] |

| 15-HETE Production | Stimulated Human Peritoneal Macrophages | No significant decrease. | [2] |

Table 3: In Vivo Effects of this compound in a Mouse Model of Skeletal Muscle Atrophy

| Parameter | Treatment Group | % Change vs. Control | p-value | Reference |

| Grip Strength | This compound | +35.72% | < 0.05 | [3] |

| Latency to Fall | This compound | +553.1% | < 0.05 | [3] |

| Quadriceps Mass | This compound | +23.72% | < 0.01 | [3] |

| Soleus Mass | This compound | +33.3% | < 0.01 | [3] |

| Atrogin-1 Expression | This compound | -61.58% | < 0.01 | [3] |

| MuRF-1 Expression | This compound | -66.06% | < 0.01 | [3] |

| LTB4 Levels (Quadriceps) | Atrophy Model | +224.4% | < 0.001 | [3] |

| IGF-1 Expression | This compound | +226.5% | < 0.05 | [3] |

Experimental Protocols

This section provides an overview of the methodologies employed in the characterization of this compound as a 5-LOX inhibitor.

In Vitro 5-Lipoxygenase Activity Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on 5-LOX activity in a cellular context.

Materials:

-

Cell line expressing 5-LOX (e.g., human peritoneal macrophages, neutrophils)

-

Cell culture medium and supplements

-

This compound stock solution (in a suitable solvent like DMSO)

-

5-LOX stimulating agent (e.g., calcium ionophore A23187, opsonized zymosan)

-

Organic solvents for extraction (e.g., methanol, acetonitrile)

-

Solid-phase extraction (SPE) columns

-

HPLC or LC-MS/MS system

Procedure:

-

Cell Culture and Seeding: Culture the chosen cell line under appropriate conditions. Seed the cells into multi-well plates at a predetermined density and allow them to adhere.

-

Pre-incubation with this compound: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the this compound-containing medium. Incubate for a specific period (e.g., 15-30 minutes) to allow for cellular uptake of the inhibitor.

-

Stimulation of 5-LOX Activity: Prepare a solution of the stimulating agent. Add the stimulating agent to the wells to initiate the 5-LOX cascade.

-

Incubation: Incubate the cells for a defined time (e.g., 10-20 minutes) at 37°C to allow for the production of 5-LOX metabolites.

-

Reaction Termination and Extraction: Terminate the reaction by adding a cold organic solvent (e.g., methanol). Scrape the cells and transfer the cell suspension to a new tube. Centrifuge to pellet the cell debris and collect the supernatant containing the eicosanoids. Perform solid-phase extraction to purify and concentrate the eicosanoids.

-

Analysis: Analyze the extracted samples using a validated HPLC or LC-MS/MS method to quantify the levels of 5-HETE, LTB4, and other relevant metabolites.

-

Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the concentration of this compound. Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the 5-LOX activity.

HPLC Method for Quantification of 5-LOX Products

The following provides a representative HPLC methodology for the separation and quantification of 5-HETE and LTB4.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., Nucleosil 120-5 C18).[8]

-

Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 15 mM ammonium acetate).[10]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 235 nm for 5-HETE and 280 nm for LTB4.[11]

-

Quantification: Use of an internal standard (e.g., prostaglandin B2) is recommended for accurate quantification.[11]

Sample Preparation:

-

Samples obtained from the in vitro assay are subjected to solid-phase extraction (SPE) to remove interfering substances and concentrate the analytes. The eluate from the SPE column is evaporated to dryness and reconstituted in the mobile phase before injection into the HPLC system.

Conclusion

This compound has been clearly identified as a selective inhibitor of 5-lipoxygenase, demonstrating a favorable profile of targeting the production of pro-inflammatory leukotrienes while sparing other lipoxygenase pathways. The quantitative data presented in this guide underscore its potency and selectivity. The downstream effects of this compound on signaling pathways, particularly the upregulation of IGF-1 and activation of Akt, suggest its potential therapeutic application extends beyond simple anti-inflammatory action to include tissue-protective and regenerative processes.

The provided experimental protocols offer a foundation for researchers to further investigate the pharmacological properties of this compound. Future studies should focus on elucidating the precise molecular mechanisms linking 5-LOX inhibition to the observed changes in downstream signaling, including the potential regulation of c-fos and c-jun expression. A deeper understanding of these pathways will be crucial for the rational design of clinical trials and the successful translation of this compound into a therapeutic agent for a variety of inflammatory and degenerative diseases.

References

- 1. probiologists.com [probiologists.com]

- 2. Inhibiting 5‐lipoxygenase prevents skeletal muscle atrophy by targeting organogenesis signalling and insulin‐like growth factor‐1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting 5-lipoxygenase prevents skeletal muscle atrophy by targeting organogenesis signalling and insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Differential effects of this compound on 5-, 12- and 15-lipoxygenase in human ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. TNF induces c-fos via a novel pathway requiring conversion of arachidonic acid to a lipoxygenase metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interleukin-4-mediated inhibition of C-Fos mRNA expression: role of the lipoxygenase directed pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A validated liquid chromatography-mass spectrometry method for the determination of leukotrienes B4 and B5 produced by stimulated human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Malotilate's Effect on Extracellular Matrix Deposition in the Liver: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of malotilate's effects on the deposition of extracellular matrix (ECM) in the liver, a key process in the pathogenesis of hepatic fibrosis. The document synthesizes findings from preclinical studies, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction to this compound and Hepatic Fibrosis

Hepatic fibrosis is a wound-healing response to chronic liver injury characterized by the excessive accumulation of ECM proteins, which distorts the liver's architecture and can lead to cirrhosis and liver failure.[1][2] The activation of hepatic stellate cells (HSCs) is a central event in this process, as they transform into myofibroblast-like cells responsible for producing large quantities of collagen (primarily types I and III) and other ECM components.[3]

This compound (diisopropyl 1,3-dithiol-2-ylidenemalonate) is a compound developed for the treatment of chronic liver diseases.[4] It has demonstrated a protective effect against liver damage and fibrosis in various experimental models.[4][5] Research suggests that this compound does not directly inhibit collagen metabolism but rather prevents excessive ECM deposition, potentially by mitigating the inflammatory processes that drive fibrosis.[4][6][7] This guide explores the evidence supporting this compound's anti-fibrotic activity.

Mechanism of Action

This compound's primary anti-fibrotic effect appears to be indirect, stemming from its ability to inhibit inflammation.[4][7] In models of chemically-induced liver damage (e.g., by carbon tetrachloride or dimethylnitrosamine), this compound prevents the development of focal necrosis, fatty infiltration, and inflammatory cell accumulation.[4][7][8] By reducing the initial inflammatory response to hepatocellular injury, this compound likely dampens the downstream activation of HSCs, thereby reducing the subsequent overproduction and deposition of ECM components.[7]

Furthermore, some studies indicate that this compound may influence matrix remodeling by increasing collagenase activity in certain cell culture models.[9] It has also been shown to reduce the activity of key enzymes involved in collagen synthesis, such as prolyl 4-hydroxylase and galactosylhydroxylysyl glucosyltransferase, in the context of liver injury.[4][6]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on key markers of ECM turnover and liver fibrosis from preclinical studies.

Table 1: Effect of this compound on Serum Markers of ECM Deposition

| Marker | Experimental Model | Treatment Group | Result | Citation |

|---|---|---|---|---|

| Aminoterminal Propeptide of Type III Procollagen (PIIINP) | Dimethylnitrosamine (DMN)-induced fibrosis in rats | DMN + this compound | Prevented the significant elevation observed in the DMN-only group. | [5] |

| Aminoterminal domain of Type IV Collagen | DMN-induced fibrosis in rats | DMN + this compound | Prevented the increase observed in the DMN-only group. | [5] |

| Carboxyterminal domain of Type IV Collagen | DMN-induced fibrosis in rats | DMN + this compound | Prevented the increase observed in the DMN-only group. | [5] |

| Galactosylhydroxylysyl Glucosyltransferase | Carbon tetrachloride (CCl4)-induced fibrosis in rats | CCl4 + this compound | Significantly decreased serum activity compared to the CCl4-only group. |[4][6] |

Table 2: Effect of this compound on Liver Tissue Markers of Fibrosis

| Marker | Experimental Model | Treatment Group | Result | Citation |

|---|---|---|---|---|

| Hydroxyproline Content | CCl4-induced fibrosis in rats | CCl4 + this compound | Significantly decreased hydroxyproline accumulation compared to the CCl4-only group. | [4][6] |

| Hydroxyproline Content | CCl4-alcohol-induced cirrhosis in rats | CCl4-alcohol + this compound | Totally prevented hydroxyproline accumulation. | [10] |

| Prolyl 4-Hydroxylase Activity | CCl4-induced fibrosis in rats | CCl4 + this compound | Significantly decreased enzyme activity compared to the CCl4-only group. | [4][6] |

| Prolyl 4-Hydroxylase Activity | DMN-induced fibrosis in rats | DMN + this compound | Drastically reduced the increase in enzyme activity. | [7] |

| Galactosylhydroxylysyl Glucosyltransferase Activity | DMN-induced fibrosis in rats | DMN + this compound | Drastically reduced the increase in enzyme activity. | [7] |

| Type I Procollagen α2-chain mRNA | DMN-induced fibrosis in rats | DMN + this compound | Drastically reduced the increase in mRNA amount. | [7] |

| Type III pN-Collagen Accumulation | CCl4-induced fibrosis in rats | CCl4 + this compound | Completely normalized the increased volume density. | [11] |

| Type IV Collagen Accumulation | CCl4-induced fibrosis in rats | CCl4 + this compound | Completely normalized the increased volume density. | [11] |

| Laminin Accumulation | CCl4-induced fibrosis in rats | CCl4 + this compound | Completely normalized the increased volume density. |[11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core protocols used in studies evaluating this compound.

Induction of Experimental Liver Fibrosis

Animal models are essential for studying liver fibrosis.[12] Common methods involve the administration of hepatotoxins like carbon tetrachloride (CCl4) and dimethylnitrosamine (DMN).[12][13][14]

-

Carbon Tetrachloride (CCl4)-Induced Fibrosis:

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[15]

-

Reagent Preparation: CCl4 is typically dissolved in an equal volume of olive oil or corn oil (1:1 ratio).[15]

-

Administration: The CCl4 solution is administered via intraperitoneal (IP) injection or oral gavage. A common dosage is 1 ml/kg body weight, given twice weekly.[10][15]

-

Duration: The administration period typically ranges from 4 to 8 weeks to induce significant fibrosis.[10][13]

-

Control Group: A control group receives injections of the vehicle (e.g., olive oil) only.[15]

-

-

Dimethylnitrosamine (DMN)-Induced Fibrosis:

-

Animal Model: Female Sprague-Dawley rats are often used.[5]

-

Administration: DMN is administered via IP injection, typically for three consecutive days per week.[7]

-

Duration: The induction period is often around 3 to 4 weeks.[5][7]

-

This compound Treatment: this compound is administered orally, often daily, throughout the DMN treatment period.[5]

-

Measurement of Liver Hydroxyproline Content

Hydroxyproline is an amino acid largely specific to collagen, making its quantification in tissue hydrolysates a standard method for measuring total collagen content.[16][17]

-

Hydroxyproline Assay Protocol:

-

Tissue Homogenization: A known weight of liver tissue (e.g., 100 mg) is homogenized in ice-cold distilled water.[16]

-

Hydrolysis: An equal volume of concentrated hydrochloric acid (e.g., 12 M HCl) is added to the homogenate. The samples are sealed and incubated at a high temperature (e.g., 95-120°C) for 18-24 hours to hydrolyze proteins into amino acids.[16][18]

-

Neutralization & Dilution: After cooling, the pH of the hydrolysate is neutralized. Samples are diluted to bring the hydroxyproline concentration within the assay's standard curve range.[18][19]

-

Oxidation: An oxidizing agent, such as Chloramine-T solution, is added to each sample and incubated at room temperature for approximately 20 minutes.[16][19]

-

Color Development: Ehrlich's aldehyde reagent is added, and the samples are incubated at an elevated temperature (e.g., 65°C) for 15-20 minutes. This reaction produces a purplish-red color.[16][17]

-

Spectrophotometry: The absorbance of the samples and hydroxyproline standards is measured at a wavelength of 550-561 nm.[16][17]

-

Calculation: The hydroxyproline content in the tissue samples is calculated based on the standard curve and is often expressed as μg of hydroxyproline per gram of liver tissue or normalized to the DNA content of the homogenate.[16]

-

Analysis of Serum Markers

Serum markers provide a non-invasive way to assess the dynamics of ECM turnover.[20][21] The aminoterminal propeptide of type III procollagen (PIIINP) is a widely used marker for fibrogenesis.[20][22][23]

-

Radioimmunoassay (RIA) for PIIINP:

-

Sample Collection: Blood samples are collected from animals at the end of the experimental period. Serum is separated by centrifugation.[15]

-

Assay Principle: The assay is a competitive binding immunoassay. It uses a specific antibody against the PIIINP antigen and a radiolabeled PIIINP tracer.

-

Procedure:

-

A fixed amount of antibody and radiolabeled PIIINP is added to tubes containing either the serum sample or a known standard.

-

The unlabeled PIIINP in the sample or standard competes with the radiolabeled PIIINP for binding to the limited number of antibody sites.

-

After incubation, the antibody-bound complex is precipitated and separated.

-

The radioactivity of the precipitate is measured using a gamma counter.

-

-

Quantification: The concentration of PIIINP in the serum sample is inversely proportional to the measured radioactivity. A standard curve is generated to determine the concentration in the unknown samples.[5]

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study investigating the effects of this compound on liver fibrosis.

Conclusion

The available evidence from preclinical studies strongly indicates that this compound has a significant preventive effect on the deposition of extracellular matrix in the liver.[5] It effectively reduces the accumulation of major ECM components, including collagens type III and IV, laminin, and fibronectin.[5][9] Quantitative analyses show that this compound normalizes key markers of fibrosis in both serum and liver tissue.[4][5] The primary mechanism appears to be the inhibition of inflammation, which in turn suppresses the activation of hepatic stellate cells and subsequent fibrogenesis.[7] These findings underscore the therapeutic potential of this compound in the management of chronic liver diseases characterized by fibrosis.

References

- 1. Frontiers | Molecular Mechanisms and Potential New Therapeutic Drugs for Liver Fibrosis [frontiersin.org]

- 2. Frontiers | Immunomodulatory Role of the Extracellular Matrix Within the Liver Disease Microenvironment [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Preventive effect of this compound on carbon tetrachloride-induced liver damage and collagen accumulation in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of this compound on type III and type IV collagen, laminin and fibronectin metabolism in dimethylnitrosamine-induced liver fibrosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Preventive effect of this compound on dimethylnitrosamine-induced liver fibrosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. scilit.com [scilit.com]

- 11. This compound prevents accumulation of type III pN-collagen, type IV collagen, and laminin in carbon tetrachloride-induced pulmonary fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. annals.edu.sg [annals.edu.sg]

- 13. Frontiers | An update on animal models of liver fibrosis [frontiersin.org]

- 14. Experimental models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HYDROXYPROLINE ASSAY [bio-protocol.org]

- 17. assaygenie.com [assaygenie.com]

- 18. brl.uiuc.edu [brl.uiuc.edu]

- 19. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 20. southtees.nhs.uk [southtees.nhs.uk]

- 21. leedsth.nhs.uk [leedsth.nhs.uk]

- 22. PIIINP (P3NP; Procollagen 3 N-terminal peptide) [gloshospitals.nhs.uk]

- 23. Serum procollagen type III peptide as a marker of hepatic fibrogenesis in alcoholic hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Properties of Malotilate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malotilate (diisopropyl 1,3-dithiol-2-ylidenemalonate), initially developed as a hepatoprotective agent for treating conditions like liver cirrhosis and chronic hepatitis, exerts a significant portion of its therapeutic effects through a multifaceted antioxidant mechanism.[1] This technical guide synthesizes the current understanding of this compound's antioxidant properties, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. The primary focus is on its ability to inhibit lipid peroxidation, enhance endogenous antioxidant systems, and modulate key enzymatic activities involved in cellular defense against oxidative stress.

Core Antioxidant Mechanisms of this compound

This compound's hepatoprotective effects are intrinsically linked to its ability to counteract oxidative stress.[2][3] The core mechanisms involve direct and indirect actions on cellular redox balance.

-

Inhibition of Lipid Peroxidation: One of the most well-documented effects of this compound is the potent inhibition of lipid peroxidation.[1] Reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction that generates lipid hydroperoxides and secondary products like malondialdehyde (MDA), a key marker of oxidative damage.[4][5] this compound interrupts this process, thereby preserving the structural and functional integrity of hepatocyte membranes.[2]

-

Enhancement of Endogenous Antioxidants: this compound has been shown to increase the levels of glutathione (GSH), a critical non-enzymatic antioxidant.[1][2] GSH plays a vital role in detoxifying ROS and other harmful substances in the liver.[1] By boosting GSH levels, this compound enhances the cell's capacity to neutralize oxidative threats.

-

Modulation of Antioxidant Enzyme Activity: The drug actively upregulates the activity of key antioxidant enzymes. Studies have demonstrated that this compound treatment leads to increased activity of Superoxide Dismutase (SOD) and Catalase (CAT).[3][6] SOD is the first line of defense, converting superoxide radicals into hydrogen peroxide,[7] which is then detoxified into water and oxygen by CAT. This enzymatic enhancement fortifies the cell's intrinsic defense against ROS.[8]

Signaling Pathway and Mechanism of Action

While the precise upstream signaling cascade activated by this compound is still under investigation, its downstream effects converge on the reduction of oxidative stress. A plausible mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant gene expression.[9][10][11] Activation of Nrf2 leads to the transcription of genes encoding for antioxidant enzymes like SOD, CAT, and those involved in glutathione synthesis.

Quantitative Data on Antioxidant Effects

A key study by Borole et al. (2016) investigated the antioxidant potential of this compound in an ethanol-induced hepatic dysfunction model in Sprague Dawley rats. The results demonstrated a dose-dependent improvement in key oxidative stress markers.[3][6]

| Treatment Group | This compound Dose (mg/kg) | Malondialdehyde (MDA) (nmol/g) | Superoxide Dismutase (SOD) (nmol/g) | Catalase (CAT) (nmol/g) |

| Ethanol Only | - | High (Value not specified) | Low (Value not specified) | Low (Value not specified) |

| This compound | 25 | Significantly Reduced | Significantly Increased | Significantly Increased |

| This compound | 50 | Significantly Reduced | Significantly Increased | Significantly Increased |

| This compound | 100 | 6.27 ± 0.34 | 4.7 ± 0.22 | 46.75 ± 1.28 |

Table 1: Effect of varying doses of this compound on oxidative stress markers in the liver of ethanol-treated rats. The highest dose (100 mg/kg) showed the most significant effect (p < 0.001) compared to the ethanol-only control group. Data extracted from Borole et al., 2016.[3]

Experimental Protocols

The methodologies employed to quantify the antioxidant properties of this compound are crucial for the replication and validation of findings. The following protocols are based on the study of ethanol-induced hepatotoxicity.[3][6]

Animal Model and Dosing Regimen

-

Model: Sub-acute hepatotoxicity was induced in healthy adult Sprague Dawley rats (200-250 g) using ethanol.[6]

-

Groups: Rats were divided into five groups: a control group receiving only ethanol, a group receiving ethanol plus the drug vehicle (carboxymethyl cellulose), and three groups receiving ethanol along with different doses of this compound (25, 50, and 100 mg/kg).[3]

-

Administration: All treatments were administered orally once a day for a period of 21 days.[3]

-

Sample Collection: On day 22, rats were sacrificed, and liver tissues were collected for biochemical and histopathological analysis.[3]

Workflow for Biochemical Analysis

Biochemical Assays

The level of lipid peroxidation is determined by measuring Malondialdehyde (MDA) using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[6][12]

-

Principle: MDA, a secondary product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature (90-100°C).[4][12] This reaction produces a pink chromogen, which is measured spectrophotometrically.

-

Procedure:

-

Liver homogenate is mixed with a solution containing TBA.

-

The mixture is heated in a boiling water bath to facilitate the reaction.

-

After cooling, the absorbance of the resulting pink supernatant is measured, typically around 532 nm.

-

The concentration of MDA is calculated using a standard curve and expressed as nmol/g of liver tissue.[3]

-

SOD activity is measured spectrophotometrically based on its ability to inhibit the reduction of a chromogen.

-

Principle: This assay relies on the generation of superoxide radicals by a system (e.g., xanthine/xanthine oxidase) that reduces a detector molecule (e.g., nitroblue tetrazolium, NBT) to form a colored product. SOD in the sample competes for the superoxide radicals, thereby inhibiting the color-forming reaction.[13] The degree of inhibition is proportional to the SOD activity.

-

Procedure:

-

Liver homogenate is added to a reaction mixture containing the necessary reagents for superoxide generation and detection.

-

The rate of color formation is monitored spectrophotometrically.

-

SOD activity is calculated based on the percentage of inhibition and expressed as units/mg protein or nmol/g of tissue.[6]

-

Catalase activity is measured by monitoring the decomposition of its substrate, hydrogen peroxide (H₂O₂).

-

Principle: Catalase catalyzes the breakdown of H₂O₂ into water and oxygen. The assay measures the rate of H₂O₂ disappearance.

-

Procedure:

-

Liver homogenate is added to a solution of H₂O₂ of a known concentration.

-

The decrease in absorbance due to H₂O₂ consumption is monitored over time at 240 nm.

-

The rate of decrease is directly proportional to the CAT activity in the sample.[6]

-

Conclusion and Future Directions

The available evidence strongly supports the role of this compound as a significant antioxidant agent, contributing substantially to its hepatoprotective profile. Its ability to inhibit lipid peroxidation and enhance the activity of crucial antioxidant enzymes like SOD and CAT in a dose-dependent manner has been quantitatively demonstrated.[3][6] The drug's mechanism likely involves the upregulation of endogenous defense systems, possibly through activation of the Nrf2 signaling pathway.

Future research should focus on elucidating the precise molecular targets and upstream signaling events initiated by this compound. Investigating its direct interaction with components of the Nrf2-Keap1 system and conducting detailed proteomic and genomic analyses following treatment could provide a more complete picture of its regulatory effects on cellular redox homeostasis. Such studies will be invaluable for optimizing its therapeutic use and potentially identifying new applications in other oxidative stress-related pathologies.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. ijbcp.com [ijbcp.com]

- 4. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ijbcp.com [ijbcp.com]

- 7. Superoxide dismutase - Wikipedia [en.wikipedia.org]

- 8. Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of the Nrf2-ARE Pathway in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Roles of Nrf2 in Liver Diseases: Molecular, Pharmacological, and Epigenetic Aspects [mdpi.com]

- 12. Glutathione peroxidase and malondialdehyde in children with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting of superoxide dismutase to the liver results in anti-inflammatory effects in rats with fibrotic livers - PubMed [pubmed.ncbi.nlm.nih.gov]

Malotilate: A Deep Dive into its Modulation of Inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malotilate, a hepatoprotective agent, has demonstrated significant anti-inflammatory properties. This technical guide delves into the core mechanisms by which this compound modulates key inflammatory signaling pathways. Through a comprehensive review of available data, we elucidate its role in the inhibition of pro-inflammatory mediators and its impact on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. This document provides a structured overview of quantitative data, detailed experimental protocols, and visual representations of the involved pathways to support further research and drug development efforts.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including liver disease.[1] this compound (diisopropyl 1,3-dithiol-2-ylidenemalonate) is a drug initially developed for the treatment of liver disorders.[2] Beyond its hepatoprotective effects, this compound exhibits potent anti-inflammatory and antioxidant activities.[1] This guide focuses on the molecular mechanisms underlying this compound's anti-inflammatory effects, providing a technical resource for researchers in the field.

Core Mechanism of Action: 5-Lipoxygenase Inhibition

The primary anti-inflammatory mechanism of this compound is the selective inhibition of 5-lipoxygenase (5-LOX).[2] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[3] this compound has been shown to selectively inhibit the 5-lipoxygenase pathway, while stimulating the 12- and 15-lipoxygenase pathways.[3]

Quantitative Data: 5-LOX Inhibition

| Compound | IC50 Value | Enzyme | Source |

| This compound | 4.7 µM | 5-Lipoxygenase | [4] |

Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β. This compound has been shown to inhibit the activation of the NF-κB pathway.[5]

Mechanism of Modulation:

This compound's inhibition of 5-LOX leads to a reduction in the production of leukotriene B4 (LTB4).[5] LTB4 is a known activator of the NF-κB pathway. By reducing LTB4 levels, this compound indirectly suppresses NF-κB activation. This is achieved through the decreased phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5] The reduced phosphorylation of IκBα prevents its degradation, thereby keeping NF-κB in an inactive state in the cytoplasm and preventing its translocation to the nucleus.

Caption: this compound's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK signaling pathway is another crucial regulator of inflammation and cellular stress responses. This pathway consists of several cascades, including the c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK) pathways.

Mechanism of Modulation:

Similar to its effect on the NF-κB pathway, this compound's inhibition of 5-LOX and subsequent reduction in LTB4 levels lead to decreased activation of the JNK pathway.[5] This is evidenced by reduced phosphorylation of JNK.[5] The effects of this compound on the p38 and ERK pathways are not yet fully elucidated and require further investigation.

Caption: this compound's modulation of the MAPK signaling pathway.

Effects on Pro-inflammatory Cytokine Production

By inhibiting the NF-κB and MAPK signaling pathways, this compound effectively reduces the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[5]

Quantitative Data: In Vivo Efficacy

A study on a dexamethasone-induced muscle atrophy model in mice demonstrated the protective effects of this compound.

| Treatment | Parameter | Result | p-value |

| This compound (100 mg/kg) | Quadriceps Mass | +23.72% | < 0.01 |

| This compound (100 mg/kg) | Soleus Mass | +33.3% | < 0.01 |

| This compound (100 mg/kg) | Atrogin-1 Expression | -61.58% | < 0.01 |

| This compound (100 mg/kg) | MuRF-1 Expression | -66.06% | < 0.01 |

These results highlight the significant in vivo efficacy of this compound in mitigating inflammatory and atrophic processes.[6]

Experimental Protocols

This section provides an overview of methodologies relevant to studying the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is a common model for studying inflammation.

-

Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is commonly used to induce an inflammatory response.

-

This compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the cell culture at various concentrations prior to or concurrently with LPS stimulation.

5-Lipoxygenase Inhibition Assay

-

Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of 5-LOX.

-

Method: A common method involves incubating the purified 5-LOX enzyme with its substrate (e.g., arachidonic acid) in the presence and absence of the inhibitor. The formation of the product (e.g., 5-hydroperoxyeicosatetraenoic acid, 5-HPETE) is then quantified, typically by spectrophotometry or HPLC. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for Signaling Proteins

-

Principle: This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of protein expression and phosphorylation status.

-

Method:

-

Cells are lysed to extract total protein.

-

Proteins are separated by size using SDS-PAGE.

-

Separated proteins are transferred to a membrane.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-IκBα, total IκBα, phospho-JNK, total JNK).

-

A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

-

The signal is visualized and quantified using an appropriate imaging system.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Principle: ELISA is a highly sensitive immunoassay used to quantify the concentration of a specific protein, such as a cytokine, in a sample.

-

Method:

-

A plate is coated with a capture antibody specific for the target cytokine.

-

The cell culture supernatant is added to the wells, and the cytokine binds to the capture antibody.

-

A detection antibody, also specific for the cytokine, is added.

-

An enzyme-conjugated secondary antibody that binds to the detection antibody is added.

-

A substrate for the enzyme is added, which produces a measurable color change.

-

The absorbance is read on a plate reader, and the cytokine concentration is determined from a standard curve.

-

Animal Model of CCl4-Induced Liver Fibrosis

-

Principle: Carbon tetrachloride (CCl4) is a hepatotoxin used to induce liver injury and fibrosis in animal models, mimicking aspects of human liver disease.

-

Protocol (Rat Model):

-

Male Wistar or Sprague-Dawley rats are typically used.

-

CCl4 is dissolved in a vehicle like olive oil or corn oil (e.g., 1:1 v/v).

-

CCl4 is administered via intraperitoneal injection or oral gavage, typically twice a week for several weeks (e.g., 4-8 weeks). A common dose is 1-2 mL/kg body weight.

-

This compound (e.g., 50-100 mg/kg) is administered orally daily or on days of CCl4 administration.

-

At the end of the study period, animals are sacrificed, and liver tissue and blood samples are collected for histological and biochemical analysis (e.g., serum ALT/AST levels, collagen deposition, gene expression of fibrotic markers).[1][7]

-

Caption: General experimental workflow for studying this compound's anti-inflammatory effects.

Conclusion

This compound demonstrates significant anti-inflammatory properties primarily through the selective inhibition of 5-lipoxygenase. This action leads to the downstream modulation of the NF-κB and JNK signaling pathways, resulting in reduced production of pro-inflammatory cytokines. The available data, though requiring further expansion in specific areas, strongly support the potential of this compound as a therapeutic agent for inflammatory conditions. This guide provides a foundational resource for researchers to design and execute further studies to fully elucidate the anti-inflammatory mechanisms of this compound and explore its therapeutic applications.

References

- 1. Hepatoprotection by this compound against carbon tetrachloride-alcohol-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound completely inhibits CCl4-induced liver cirrhosis in rats: biochemical and morphological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential effects of this compound on 5-, 12- and 15-lipoxygenase in human ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibiting 5‐lipoxygenase prevents skeletal muscle atrophy by targeting organogenesis signalling and insulin‐like growth factor‐1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibiting 5-lipoxygenase prevents skeletal muscle atrophy by targeting organogenesis signalling and insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound on chronic liver injury induced by carbon tetrachloride in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Malotilate on Hepatocyte Regeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malotilate (diisopropyl 1,3-dithiol-2-ylidenemalonate) is a hepatotrophic agent investigated for its efficacy in treating chronic liver diseases, including liver cirrhosis and fibrosis. Its mechanism of action is primarily centered on the selective inhibition of 5-lipoxygenase, a key enzyme in the inflammatory cascade. This targeted action mitigates hepatic inflammation, a primary driver of liver damage and subsequent fibrosis. Furthermore, this compound has demonstrated a profound ability to protect hepatocytes from various toxins, normalize liver function markers, and promote a cellular environment conducive to regeneration. This technical guide synthesizes the available preclinical data on this compound, focusing on its quantitative effects, the experimental protocols used to ascertain its efficacy, and the underlying signaling pathways involved in its therapeutic action.

Core Mechanism of Action: Anti-inflammatory and Anti-fibrotic Effects

This compound's primary therapeutic activity stems from its selective inhibition of 5-lipoxygenase (5-LOX).[1] This enzyme is crucial for the synthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting 5-LOX, this compound effectively reduces the inflammatory response within the liver, which is a critical step in preventing the progression of liver damage to fibrosis and cirrhosis.[1][2] The anti-fibrotic effects are thought to be a direct consequence of this anti-inflammatory action, as inflammation is a key trigger for the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[3][4]

Signaling Pathway: this compound's Inhibition of the Fibrotic Cascade

Caption: this compound inhibits 5-LOX, blocking leukotriene synthesis and hepatic inflammation.

Data Presentation: Quantitative Effects of this compound in Preclinical Models

This compound has been shown to significantly ameliorate liver injury in various rat models. The following tables summarize the key quantitative findings from studies involving toxins like carbon tetrachloride (CCl₄) and dimethylnitrosamine, as well as surgical models like partial hepatectomy.

Table 1: Effect of this compound on Liver Function and Fibrosis Markers (CCl₄-Induced Injury Model)

| Parameter | Control Group (CCl₄ only) | This compound + CCl₄ Group | Outcome | Reference |

| Serum ALT/AST | Markedly Increased | Increase Suppressed / Normalized | Protection against hepatocellular necrosis. | [3] |

| Hepatic Hydroxyproline | Significantly Increased | Accumulation Significantly Decreased | Inhibition of collagen deposition. | [3] |

| Liver Prolyl 4-Hydroxylase Activity | Significantly Increased | Activity Significantly Decreased | Direct impact on collagen synthesis pathway. | [3] |

| Hepatic Lipid Accumulation | Significantly Increased | Accumulation Significantly Decreased | Prevention of fatty infiltration (steatosis). | [3] |

Table 2: Effect of this compound on Collagen Metabolism (Dimethylnitrosamine-Induced Fibrosis Model)

| Parameter | Control Group (DMN only) | This compound + DMN Group | Outcome | Reference |

| Serum Type III Procollagen Peptide | Significant Elevation | Increase Prevented | Monitors changes in Type III collagen synthesis. | |

| Serum Type IV Collagen Domains | Significant Elevation | Increase Prevented | Monitors changes in Type IV collagen synthesis. | |

| Hepatic Collagen Accumulation | Significantly Increased | Accumulation Prevented | Reduced overall fibrosis. | [4] |

| Procollagen α2(I) mRNA | Drastically Increased | Increase Drastically Reduced | Inhibition of collagen gene expression. | [4] |

Table 3: Effect of this compound on Hepatocyte Regeneration (Partial Hepatectomy & Ethanol Inhibition Model)

| Parameter | Control Group (Ethanol + PHx) | This compound + Ethanol + PHx Group | Outcome | Reference |

| Hepatic DNA Synthesis | Reduced | Reduction Clearly Lessened | Counteracts ethanol-induced inhibition of regeneration. | [5] |

| Cell Cycle S-Phase Commencement | Retarded | Retardation Partially Inhibited | Promotes cell cycle progression for hepatocyte division. | [5] |

| Mitochondrial State 3 Respiration | 23.4 nmol/min/mg protein | 29.3 nmol/min/mg protein | Activation of mitochondrial energy production. | |

| Hepatic ATP Concentration (20h post-PHx) | No Increase | Increased to 2.03 µmol/g liver | Enhanced energy supply for regenerative processes. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments cited in this compound research.

Carbon Tetrachloride (CCl₄)-Induced Chronic Liver Injury Model

This model is used to induce liver fibrosis and assess the protective effects of therapeutic agents.

-

Animal Model: Male Wistar rats.

-

Induction of Injury: Administration of CCl₄ (0.5 ml/kg, intraperitoneally) twice a week for 6 to 9 weeks. This regimen leads to significant necrosis, steatosis, and fibrosis.[3]

-

Treatment Protocol: this compound is administered orally (p.o.) at a dose of 50 mg/kg, five days a week, concurrently with CCl₄ administration for the 6-week duration.[3]

-

Key Analyses:

-

Serum Analysis: Blood samples are collected to measure the activity of plasma aminotransferases (ALT, AST) as markers of hepatocellular damage.

-

Histology: Liver tissue is fixed, sectioned, and stained (e.g., with Hematoxylin & Eosin, Masson's Trichrome) to evaluate morphological changes like necrosis, fatty infiltration, and collagen deposition.

-

Collagen Quantification: Hepatic hydroxyproline content, a major component of collagen, is measured biochemically to quantify the extent of fibrosis.

-

Enzyme Activity Assays: The activity of enzymes involved in collagen synthesis, such as prolyl 4-hydroxylase and galactosylhydroxylysyl glucosyltransferase, is measured in liver homogenates.[3]

-

Experimental Workflow: CCl₄-Induced Fibrosis Study

Caption: Workflow for evaluating this compound in a CCl4-induced rat liver fibrosis model.

Ethanol-Inhibited Hepatocyte Regeneration Model

This model assesses a compound's ability to counteract the suppressive effects of alcohol on the liver's natural regenerative capacity.

-

Animal Model: Male rats.

-

Surgical Procedure: A 70% partial hepatectomy (PHx) is performed to stimulate synchronous hepatocyte proliferation.

-

Inhibition Protocol:

-

Acute: A single dose of ethanol (e.g., 3 g/kg) is administered prior to PHx to induce a delay in DNA synthesis and cell cycle entry.[5]

-

Chronic: Rats are fed a diet containing ethanol for several weeks before PHx to induce a more sustained inhibition of regenerative capacity.

-

-

Treatment Protocol: this compound is administered to the rats, and its effects are compared against the ethanol-only group.

-

Key Analyses:

-

DNA Synthesis: [³H]thymidine is injected into the animals at various time points after PHx. The incorporation of the radiolabel into liver DNA is measured as an index of DNA synthesis.

-

Cell Cycle Analysis: Liver tissue is processed for flow cytometry or histology to determine the percentage of hepatocytes in the S-phase of the cell cycle (mitotic index).

-

Mitochondrial Function: Liver mitochondria are isolated to measure oxygen consumption (respiration) and ATP production, assessing the bioenergetic status of the regenerating tissue.

-

Impact on Cellular Bioenergetics and Regeneration

Beyond its anti-inflammatory effects, this compound directly influences the metabolic machinery of hepatocytes, which is critical for the energy-demanding process of regeneration.

Following partial hepatectomy, there is a substantial drop in hepatic ATP levels. This compound administration has been shown to activate mitochondrial functions, leading to a significant increase in State 3 respiration. This enhancement of mitochondrial activity results in a gradual restoration of hepatic ATP concentrations and a higher adenylate energy charge in this compound-treated animals compared to controls. These changes in energy metabolism are directly associated with the observed accelerated regeneration of the liver.

Logical Relationship: Bioenergetics and Liver Regeneration

Caption: this compound boosts mitochondrial ATP production to fuel hepatocyte regeneration.

Conclusion

This compound demonstrates a multifaceted mechanism of action that makes it a compelling candidate for the treatment of chronic liver diseases. By selectively inhibiting the 5-lipoxygenase pathway, it effectively reduces the hepatic inflammation that drives fibrosis. Simultaneously, it appears to directly support the intrinsic regenerative capacity of the liver by enhancing hepatocyte bioenergetics. The preclinical data strongly support its role in preventing toxin-induced liver damage, inhibiting collagen deposition, and promoting recovery after injury. These findings provide a solid foundation for further investigation and development of this compound as a therapeutic agent for patients suffering from liver fibrosis and cirrhosis.

References

- 1. Preventive effect of this compound on carbon tetrachloride-induced liver damage and collagen accumulation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. REFERENCES - Toxicological Profile for Carbon Tetrachloride - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Hepatoprotective Effects of Mushrooms [mdpi.com]

Malotilate: A Comprehensive Technical Review of its Potential Therapeutic Applications Beyond Hepatology

Abstract

Malotilate, a compound initially recognized for its hepatoprotective properties, is emerging as a molecule with significant therapeutic potential extending beyond liver disease. Its multifaceted mechanism of action, encompassing potent antioxidant, anti-inflammatory, and anti-fibrotic effects, suggests a broader applicability in a range of pathological conditions. This technical guide provides an in-depth analysis of the core mechanisms underpinning this compound's effects and explores its potential in non-hepatic diseases, with a focus on pulmonary fibrosis and skeletal muscle atrophy. We present a synthesis of preclinical and clinical data, detailed experimental protocols, and visualizations of key signaling pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development. The evidence presented herein highlights this compound as a promising candidate for further investigation and potential therapeutic repurposing.

Introduction

This compound (diisopropyl 1,3-dithiol-2-ylidenemalonate) is a well-established hepatoprotective agent used in the treatment of chronic liver diseases such as hepatitis and cirrhosis.[1] Its clinical utility in hepatology is attributed to a complex mechanism of action that includes the inhibition of lipid peroxidation, enhancement of glutathione production, and reduction of pro-inflammatory cytokine production.[1][2] While its role in liver health is well-documented, a growing body of evidence suggests that the fundamental cellular and molecular pathways modulated by this compound are implicated in a variety of other diseases. This whitepaper aims to consolidate the existing research on this compound's therapeutic effects beyond the liver, providing a technical foundation for its potential repurposing and further development.

Core Mechanisms of Action

The therapeutic potential of this compound in diverse pathologies stems from its fundamental effects on key cellular processes that are common to many diseases.

Antioxidant Properties

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a key pathogenic factor in numerous diseases.[3] this compound demonstrates significant antioxidant activity primarily through two mechanisms:

-

Inhibition of Lipid Peroxidation: It directly inhibits the process where free radicals damage cell membranes by attacking lipids, thus preserving cellular integrity.[1]

-

Enhancement of Glutathione (GSH) Production: this compound boosts the levels of glutathione, a critical endogenous antioxidant that plays a central role in detoxification and maintaining cellular redox balance.[1][2]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many progressive diseases. This compound exerts anti-inflammatory effects by modulating the production of key signaling molecules:

-

Inhibition of Pro-inflammatory Cytokines: It has been shown to inhibit the synthesis and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2]

-

Selective Inhibition of 5-Lipoxygenase (5-LOX): this compound selectively inhibits the 5-lipoxygenase enzyme with an IC50 of 4.7 μM.[4][5] 5-LOX is responsible for the production of leukotrienes, which are potent mediators of inflammation.

Anti-fibrotic Activity